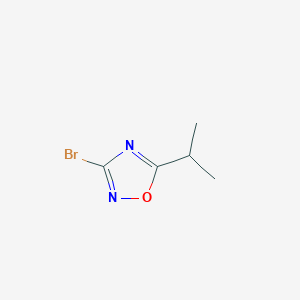

3-Bromo-5-isopropyl-1,2,4-oxadiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDCHCHGUKABLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 1,2,4 Oxadiazole Derivatives

Classic and Established Synthetic Routes to 1,2,4-Oxadiazoles

The most frequently employed methods for constructing the 1,2,4-oxadiazole (B8745197) core involve the use of amidoximes as key precursors. researchgate.netnih.gov These versatile intermediates can be reacted with a variety of carbonyl compounds or their derivatives to build the heterocyclic ring. nih.gov

Amidoxime-based routes are popular due to the ready availability of the starting materials. researchgate.net Amidoximes are typically prepared from the corresponding nitriles by reaction with hydroxylamine. nih.gov The subsequent reaction with an acylating agent generates an intermediate that can be cyclized to the desired 1,2,4-oxadiazole. researchgate.net

A robust and widely used two-step method involves the initial O-acylation of an amidoxime (B1450833), followed by a separate cyclodehydration step. mdpi.comnih.gov

The first stage is the acylation of the amidoxime's hydroxyl group. This is commonly achieved using activated carboxylic acid derivatives such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. researchgate.netmdpi.com The resulting O-acylamidoxime intermediate is often stable enough to be isolated and purified before proceeding to the next step. mdpi.comnih.gov

The second stage is the cyclization of the isolated O-acylamidoxime. This intramolecular condensation is typically induced by heat or by treatment with a base. researchgate.netclockss.org A variety of bases and conditions can be employed to effect this transformation, with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) being a particularly mild and efficient system for promoting cyclization at room temperature. nih.govmdpi.com

Table 1: Reagents for O-Acylation of Amidoximes

| Acylating Agent | Typical Conditions | Reference |

|---|---|---|

| Acyl Chlorides | Base (e.g., Pyridine, NaOH) | researchgate.netnih.gov |

| Carboxylic Anhydrides | Often neat or in a solvent like dioxane | researchgate.net |

| Carboxylic Acids | Coupling agent (e.g., EDC, DCC, CDI) | chim.itnih.gov |

| Esters | Superbase medium (e.g., NaOH/DMSO) | nih.govresearchgate.net |

To improve efficiency, numerous one-pot procedures have been developed that avoid the isolation of the O-acylamidoxime intermediate. nih.govtandfonline.com In these methods, the amidoxime is reacted directly with a carboxylic acid or its derivative in the presence of a coupling agent and a base, leading to the formation of the 1,2,4-oxadiazole in a single synthetic operation.

A highly effective method involves activating a carboxylic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt). tandfonline.com The amidoxime is then added, and subsequent heating dehydrates the in situ-formed O-acylamidoxime to yield the final product. tandfonline.com

More recently, the use of "superbase" media, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO), has enabled the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and even less reactive acylating agents like esters at room temperature. mdpi.comresearchgate.netrudn.ru These conditions have proven to be highly efficient for preparing a diverse range of 1,2,4-oxadiazoles. nih.govmdpi.com

Table 2: Common Coupling Agents for One-Pot Synthesis

| Coupling Agent | Abbreviation | Reference |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | chim.itnih.govtandfonline.com |

| Dicyclohexylcarbodiimide | DCC | chim.itnih.gov |

| Carbonyldiimidazole | CDI | chim.itnih.govmdpi.com |

| Vilsmeier Reagent | N/A | nih.gov |

These one-pot methods are prized for their operational simplicity, use of readily available starting materials, and often good to excellent yields. nih.govtandfonline.com

An alternative to amidoxime-based strategies is the use of nitriles as precursors, most notably through 1,3-dipolar cycloaddition reactions. researchgate.netchim.it

The [3+2] cycloaddition between a nitrile (R¹-C≡N) and a nitrile N-oxide (R²-C≡N⁺-O⁻) is a classic and fundamental method for constructing the 1,2,4-oxadiazole ring. chim.itrsc.org Nitrile oxides are reactive intermediates that are typically generated in situ from precursors like hydroximoyl halides (by dehydrohalogenation with a base) or from aldoximes (by oxidation). chem-station.commdpi.com

This reaction is a powerful tool for creating 3,5-disubstituted 1,2,4-oxadiazoles. chim.it A key feature of this method is the regiochemistry: the R¹ substituent from the nitrile becomes the C5 substituent in the oxadiazole ring, while the R² group from the nitrile oxide precursor becomes the C3 substituent. chim.it This is complementary to the amidoxime routes, where the substituent from the amidoxime becomes the C3 substituent. chim.it

While highly effective, nitrile oxides are very reactive and can dimerize to form furoxans if not trapped by a suitable dipolarophile like a nitrile. chem-station.com

A more modern approach to 1,2,4-oxadiazole synthesis involves the oxidative cyclization of various precursors. nih.govnih.gov These methods form the heterocyclic ring through the creation of a nitrogen-oxygen bond via an oxidation process.

One such strategy involves the oxidative cyclization of N-acyl amidines. nih.gov For instance, treatment of N-acyl amidines with N-bromosuccinimide (NBS) can promote an oxidative cyclization to yield 1,2,4-oxadiazoles in nearly quantitative yields at room temperature. nih.gov The reaction is believed to proceed through an N-brominated intermediate, which then undergoes base-promoted dehydrobromination to form the N-O bond. nih.gov Other oxidizing systems, such as PhI(OAc)₂ (PIDA), have also been used to cyclize N-acylguanidines to form 3-amino-1,2,4-oxadiazoles. nih.gov

Another oxidative approach starts from N-benzyl amidoximes, which can undergo electrochemical oxidative cyclization. rsc.orgrsc.org This method generates an iminoxy radical intermediate, which then undergoes an intramolecular hydrogen atom transfer and further oxidation and cyclization to afford the 1,2,4-oxadiazole. rsc.orgrsc.org These oxidative methods are often characterized by mild reaction conditions and high atom economy. rsc.orgnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | EDC.HCl |

| 3-Bromo-5-isopropyl-1,2,4-oxadiazole | |

| Carbonyldiimidazole | CDI |

| Dicyclohexylcarbodiimide | DCC |

| Dimethyl sulfoxide | DMSO |

| Hydroxybenzotriazole | HOBt |

| N-bromosuccinimide | NBS |

| Phenyliodine diacetate | PIDA |

| Tetrabutylammonium fluoride | TBAF |

Nitrile-Based Precursor Routes

Advanced and Contemporary Synthetic Strategies for 1,2,4-Oxadiazole Formation

Modern synthetic chemistry has driven the development of more efficient, milder, and versatile methods for constructing the 1,2,4-oxadiazole scaffold. These contemporary strategies often provide advantages in terms of yield, reaction time, and substrate scope over classical approaches.

Metal-catalyzed reactions have emerged as powerful tools for forming C-N and C-O bonds, which are critical in the synthesis of 1,2,4-oxadiazoles. These methods offer alternative pathways that can avoid harsh reagents or high temperatures.

One notable approach involves a copper-catalyzed cascade reaction between amidines and methylarenes, which proceeds under mild conditions to afford a wide range of 3,5-disubstituted-1,2,4-oxadiazoles in moderate to good yields. mdpi.comnih.gov Palladium catalysis has also been employed, for instance, in the sequential insertion of isocyanides into the N-H and O-H bonds of hydrazides, followed by an oxidative annulation to create related 2-amino-1,3,4-oxadiazole structures. organic-chemistry.org More recently, graphene oxide (GO) has been demonstrated as an effective metal-free, heterogeneous carbocatalyst. nih.gov GO can play a dual role as both a solid acid catalyst and an oxidizing agent, facilitating the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and aldehydes under mild conditions. nih.gov

Table 1: Overview of Catalytic Methods in 1,2,4-Oxadiazole Synthesis

| Catalyst System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Copper | Amidines and Methylarenes | Mild conditions, one-step cascade reaction. | mdpi.comnih.gov |

| Palladium | Amidoximes and Aryl Bromides | Alternative [4+1] route via carbonylative cyclization. | chim.it |

| PTSA-ZnCl₂ | Amidoximes and Organic Nitriles | Efficient and mild catalysis. | organic-chemistry.org |

| Graphene Oxide (GO) | Amidoximes and Aldehydes | Metal-free, dual catalytic activity, environmentally benign. | nih.gov |

Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds, including 1,2,4-oxadiazoles. This technique significantly accelerates reaction rates, often leading to higher yields and purities in a fraction of the time required by conventional heating methods. nih.govnih.gov

One-pot, solvent-free synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides can be efficiently achieved using microwave irradiation. clockss.org This method is noted for being easy, rapid, and high-yielding. clockss.org Another advanced protocol combines microwave heating with polymer-supported reagents. acs.org For example, a carboxylic acid can be activated with a polymer-supported carbodiimide, followed by the addition of an amidoxime and microwave heating at 150 °C for as little as 15 minutes to yield the desired 1,2,4-oxadiazole. acs.org This polymer-assisted solution-phase (PASP) synthesis simplifies purification, as the excess reagents and byproducts are bound to the polymer and can be removed by simple filtration. acs.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Amidoximes + Carboxylic Acids | Conventional Heating | 24 h | 70% | acs.org |

| Microwave (150 °C) | 15 min | High / Quantitative | acs.org | |

| Amidoximes + Acyl Chlorides | Conventional Heating | Several hours | Variable | clockss.org |

| Microwave (Solvent-free) | Short | High | clockss.org |

The development of synthetic methods that proceed at ambient temperature is highly desirable as it avoids the need for heating, which can be energy-intensive and may decompose sensitive functional groups. researchgate.netnih.gov Several successful room-temperature strategies for 1,2,4-oxadiazole synthesis have been reported. These can be broadly categorized into three groups:

Two-Stage Protocols : This involves the preliminary preparation and isolation of O-acylamidoximes, followed by cyclization at room temperature, often promoted by an organic base like tetrabutylammonium fluoride (TBAF). mdpi.comresearchgate.net

One-Pot Syntheses : This highly efficient route involves the direct reaction of amidoximes with various carboxylic acid derivatives (e.g., acyl chlorides) or aldehydes in the presence of a base. mdpi.comnih.gov Aprotic bipolar solvents like DMSO are commonly used, with inorganic bases such as KOH or Cs₂CO₃ facilitating the reaction. mdpi.comnih.gov

Oxidative Cyclizations : This approach forms the heterocyclic ring through the oxidative coupling of N-H and O-H or C-H bonds. mdpi.comnih.gov For instance, N-acyl amidines can undergo oxidative cyclization using reagents like N-Bromosuccinimide (NBS) in ethyl acetate (B1210297) at room temperature to produce 1,2,4-oxadiazoles in nearly quantitative yields. mdpi.comnih.gov

Alternative starting materials such as chloroximes and benzamides provide additional routes to the 1,2,4-oxadiazole core. tandfonline.com A three-component reaction involving Z-chlorooximes, isocyanides, and hydroxylamines can produce aminodioxime intermediates, which can subsequently undergo rearrangement to form related oxadiazole structures. organic-chemistry.org The reaction of chloroximes with benzamides represents a viable, though less common, pathway for constructing the 1,2,4-oxadiazole ring system.

Specific Synthetic Considerations for Halogenated and Alkyl-Substituted 1,2,4-Oxadiazoles

The synthesis of specifically substituted derivatives like this compound requires careful selection of starting materials and reaction conditions to ensure the correct placement of the bromine and isopropyl groups.

Direct electrophilic halogenation of the 1,2,4-oxadiazole ring is generally not feasible due to the electron-deficient nature of the heterocyclic system. chemicalbook.com Therefore, bromine substituents are typically introduced by either carrying them through the synthesis from a brominated starting material or by incorporating the bromine atom during the ring-forming step.

From Brominated Precursors : A common strategy is to start with a brominated building block. For example, a bromo-substituted benzamidoxime (B57231) or a bromo-substituted acyl chloride can be used in classical condensation reactions. The bromine atom is simply retained in the final product, as seen in the synthesis of compounds like 3-(4-bromobenzyl)-5-phenyl-1,2,4-oxadiazole. rsc.org For the target molecule, this would likely involve reacting isobutyramide (B147143) oxime (to form the 5-isopropyl group) with a bromo-containing acylating agent that ultimately forms the C3 position.

Bromination during Cyclization : An elegant method for introducing bromine involves oxidative cyclization with a bromine-containing reagent. The use of N-Bromosuccinimide (NBS) is particularly effective. In one such protocol, N-acyl amidines undergo an NBS-promoted oxidative cyclization at room temperature. mdpi.comnih.gov This reaction proceeds through an N-bromination intermediate, which then undergoes dehydrobromination under basic conditions to facilitate the N-O bond formation and ring closure. mdpi.comnih.gov Similarly, N-benzyl amidoximes can be cyclized using an NBS/DBU system to yield 1,2,4-oxadiazoles. mdpi.com This approach directly incorporates the halogen during the construction of the heterocyclic core.

Table 3: Methods for the Synthesis of Brominated 1,2,4-Oxadiazoles

| Method | Reagents | Description | Reference |

|---|---|---|---|

| Use of Brominated Precursors | e.g., Bromo-substituted benzamidoxime or acyl chloride | The bromine atom is present on a starting material and is carried through the synthesis to the final product. | rsc.org |

| NBS-Promoted Oxidative Cyclization | N-acyl amidines + NBS | Forms the oxadiazole ring via an N-bromination intermediate, introducing bromine during cyclization. Yields can be very high (91-99%). | mdpi.comnih.gov |

| Oxidative Cyclization of N-benzyl amidoximes | N-benzyl amidoximes + NBS/DBU | The NBS/DBU system promotes cyclization through a proposed N-halogenation mechanism. Yields range from 54-84%. | mdpi.com |

Stereoselective Synthesis of Isopropyl Moiety on the Oxadiazole Scaffold

One plausible strategy involves the use of a chiral building block . This approach would start with a readily available, enantiomerically pure starting material that already contains the isopropyl group with the desired stereochemistry. For instance, a chiral isopropyl-containing carboxylic acid could be coupled with a bromo-amidoxime. The subsequent intramolecular cyclization would then yield the chiral 5-isopropyl-1,2,4-oxadiazole. The preservation of the stereocenter throughout the reaction sequence is crucial for the success of this method.

Another powerful technique is the use of a chiral auxiliary . In this methodology, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of a chiral 5-isopropyl-1,2,4-oxadiazole, a prochiral precursor could be attached to a chiral auxiliary. The key bond-forming reaction to create the chiral center would then be influenced by the steric and electronic properties of the auxiliary, leading to the preferential formation of one diastereomer. After the desired stereocenter is set, the auxiliary is cleaved to afford the enantiomerically enriched product. Oxazinanones have been reported as effective chiral auxiliaries in the stereoselective alkylation of enolates, a reaction type that could be adapted for the introduction of the isopropyl group. capes.gov.br

[3+2] Cycloaddition reactions also offer a pathway to enantiomerically enriched 1,2,4-oxadiazoles. The reaction between a chiral oxaziridine (B8769555) and a nitrile has been shown to produce enantiomerically pure 2,3-dihydro-1,2,4-oxadiazoles. researchgate.net Subsequent oxidation would then lead to the aromatic 1,2,4-oxadiazole. The stereochemistry of the final product is dictated by the chirality of the oxaziridine. Furthermore, the use of chiral catalysts in cycloaddition reactions is a well-established method for asymmetric synthesis. nih.govresearchgate.net A chiral Lewis acid or organocatalyst could be employed to catalyze the reaction between a nitrile oxide and a nitrile, leading to the formation of a chiral 1,2,4-oxadiazole. Natural products like quinine (B1679958) and its derivatives are known to be effective catalysts in various stereoselective reactions. wikipedia.org

Research on the synthesis of chiral 1,2,4-oxadiazoles derived from α-amino acids has demonstrated that the chirality of the amino acid can be transferred to the final oxadiazole product. researchgate.net This highlights the feasibility of using chiral starting materials to control the stereochemistry of the resulting heterocycle.

It is important to note that the development of a specific stereoselective synthesis for this compound would require empirical investigation to determine the optimal chiral source, reaction conditions, and to assess the degree of stereocontrol.

Isolation and Purification Techniques for Substituted 1,2,4-Oxadiazoles

The successful synthesis of this compound, like any chemical preparation, is contingent upon effective isolation and purification of the target compound from the reaction mixture. Common impurities may include unreacted starting materials, reaction byproducts, and residual solvents. Standard techniques such as column chromatography and recrystallization are widely employed for the purification of 1,2,4-oxadiazole derivatives.

Column chromatography is a versatile and commonly used method for the separation of organic compounds. For 1,2,4-oxadiazoles, silica (B1680970) gel is frequently used as the stationary phase. The choice of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is critical for achieving good separation. The polarity of the eluent is optimized based on the polarity of the target compound and the impurities. For instance, a novel protocol for the synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles utilized column chromatography on silica gel with a hexane/ethyl acetate (9:1) mixture for purification. nih.gov In another example, the purification of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives was achieved using flash column chromatography with a hexane/ethyl acetate (1:1) eluent. nih.gov For bromo-substituted aromatic compounds, careful selection of the eluent system is necessary to achieve separation from closely related impurities.

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be found. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Common solvents for the recrystallization of organic compounds include ethanol, methanol (B129727), hexane, ethyl acetate, and mixtures thereof. rochester.edu For bromo-substituted heterocyclic compounds, a variety of solvents may be suitable. For example, some 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(alkylthio)-4H-1,2,4-triazoles have been successfully recrystallized from propan-2-ol. rsc.org The purification of 2,5-dialkyl-1,3,4-oxadiazole derivatives has been achieved through recrystallization from methanol or ethanol. rochester.edu

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC), is a high-resolution separation technique that can be used for both analytical and preparative purposes. A study on a 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole derivative employed RP-HPLC with a C18 column and a gradient mobile phase of acetonitrile, orthophosphoric acid, and methanol for analysis and stability testing. researchgate.netthieme-connect.com This technique is particularly useful for separating closely related isomers and for purifying compounds to a high degree of purity.

The selection of the most appropriate purification method depends on the physical state of the compound (solid or liquid), the nature and quantity of impurities, and the desired level of purity. Often, a combination of techniques, such as an initial purification by column chromatography followed by a final recrystallization, is necessary to obtain a highly pure sample of this compound.

Interactive Data Tables

Table 1: Overview of Purification Techniques for 1,2,4-Oxadiazole Derivatives

| Purification Method | Stationary/Mobile Phase or Solvent | Compound Type | Reference |

| Column Chromatography | Silica gel / Hexane:Ethyl Acetate (9:1) | (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | nih.gov |

| Flash Chromatography | Silica gel / Hexane:Ethyl Acetate (1:1) | 1,2,4-Oxadiazole linked 5-fluorouracil | nih.gov |

| Recrystallization | Propan-2-ol | 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(alkylthio)-4H-1,2,4-triazoles | rsc.org |

| Recrystallization | Methanol or Ethanol | 2,5-Dialkyl-1,3,4-oxadiazoles | rochester.edu |

| RP-HPLC | C18 column / Acetonitrile, Orthophosphoric acid, Methanol | 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole | researchgate.netthieme-connect.com |

Iii. Spectroscopic and Computational Characterization of 1,2,4 Oxadiazole Systems

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the successful synthesis and purity of 1,2,4-oxadiazole (B8745197) derivatives. rsc.org Each technique provides unique information that, when combined, allows for an unambiguous determination of the molecular structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,2,4-oxadiazole systems, ¹H and ¹³C NMR provide key information about the substituents attached to the heterocyclic core. researchgate.net

The ¹H NMR spectrum is used to identify the types and connectivity of protons in a molecule. For 3-Bromo-5-isopropyl-1,2,4-oxadiazole, the spectrum is expected to be relatively simple, characterized by signals corresponding to the isopropyl group.

Isopropyl Group Protons : This group should produce two distinct signals:

A septet for the single methine proton (-CH), shifted downfield due to the proximity of the electron-withdrawing oxadiazole ring.

A doublet for the six equivalent methyl protons (-CH₃), with a typical coupling constant (J) of around 7 Hz to the methine proton. nih.gov

While specific data for the target compound is unavailable, analysis of related structures provides insight into the expected chemical shifts. For example, in various 2-alkyl substituted 1,3,4-oxadiazoles, the signals for alkyl protons appear in the upfield region of the spectrum, typically between 0.87 and 2.98 ppm. amadischem.com

Table 1: Representative ¹H NMR Data for Substituted 1,2,4-Oxadiazole Derivatives

| Compound | Substituent Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 3-(Naphthalen-2-yl)-5-(1-propylpiperidin-4-yl)-1,2,4-oxadiazole | -CH₂- (propyl) | 2.41 | m | - | mdpi.com |

| -CH₂- (propyl) | 1.59 | m | - | mdpi.com | |

| -CH₃ (propyl) | 0.95 | t | 7.4 | mdpi.com | |

| (E)-3-phenyl-5-[2-phenylvinyl]-1,2,4-oxadiazole | Vinyl H | 7.11, 7.92 | d | 16.0 | scispace.com |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The key signals for this compound would be the two carbons of the oxadiazole ring (C3 and C5) and the carbons of the isopropyl group.

Oxadiazole Ring Carbons (C3 and C5) : These carbons are highly deshielded and appear far downfield. Studies on various 1,2,4-oxadiazoles show that C3 and C5 resonate in the range of δ 155-184 ppm. mdpi.comyoutube.com Specifically, in 3-aryl-5-methyl-1,2,4-oxadiazoles, C3 appears around δ 167.2-168.7 ppm, while C5 is observed further downfield at δ 173.9-176.1 ppm. youtube.com The presence of a bromine atom at C3 in the target molecule would significantly influence the chemical shift of this carbon.

Isopropyl Group Carbons : The methine carbon (-CH) and the methyl carbons (-CH₃) of the isopropyl group will appear in the aliphatic region of the spectrum. In related alkyl-substituted systems, these signals are typically found between δ 10-31 ppm. amadischem.com

Table 2: Representative ¹³C NMR Data for Substituted 1,2,4-Oxadiazole Derivatives

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 3,5-disubstituted-1,2,4-oxadiazoles | C3 | 167.2 - 168.7 | youtube.com |

| C5 | 173.9 - 176.1 | youtube.com | |

| (E)-3-phenyl-5-[2-(4-chlorophenyl)vinyl]-1,2,4-oxadiazole | C3 | 168.79 | scispace.com |

| C5 | 174.97 | scispace.com | |

| 3-(Naphthalen-2-yl)-5-(1-propylpiperidin-4-yl)-1,2,4-oxadiazole | C3 | 169.5 | mdpi.com |

| C5 | 183.6 | mdpi.com |

For more complex molecules or for unambiguous assignment of signals, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, which would confirm the connectivity within the isopropyl group by showing a cross-peak between the methine septet and the methyl doublet.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded protons and carbons (¹JCH). It would be used to definitively assign the methine proton to the methine carbon and the methyl protons to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). It is crucial for connecting substituents to the heterocyclic ring. For this compound, an HMBC spectrum would be expected to show a correlation from the isopropyl methine proton to the C5 carbon of the oxadiazole ring, confirming the point of attachment. researchgate.net

These advanced methods are routinely used to confirm the structures of novel synthesized oxadiazole derivatives. scispace.com

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For 1,2,4-oxadiazole systems, the IR spectrum is characterized by several key absorption bands.

C=N Stretching : The carbon-nitrogen double bond within the oxadiazole ring typically shows a medium to strong absorption band in the region of 1630-1650 cm⁻¹.

Ring C-O-C and N-O Stretching : The vibrations of the C-O-C and N-O bonds within the heterocyclic ring are characteristic and appear in the fingerprint region, typically between 1200 cm⁻¹ and 1400 cm⁻¹. Specifically, bands around 1369 cm⁻¹ (C-O) and 1193 cm⁻¹ (C-O-C) have been noted in related structures. unibo.it

C-H Stretching and Bending : The spectrum will also feature absorptions corresponding to the C-H bonds of the isopropyl group. These include sp³ C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1370-1470 cm⁻¹.

C-Br Stretching : The carbon-bromine bond vibration is expected to appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 3: Typical IR Absorption Frequencies for 1,2,4-Oxadiazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic/Aliphatic C-H stretch | 2850 - 3115 | orientjchem.orgnih.gov |

| C=N stretch (ring) | 1630 - 1676 | orientjchem.org |

| C=C / C=N stretch | 1423 - 1612 | biosynth.com |

| C-O / C-O-C stretch (ring) | 1193 - 1369 | unibo.it |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound through the determination of its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. scispace.com

For this compound (C₅H₇BrN₂O), the molecular weight is 191.03 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 191 and an [M+2]⁺ peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of 1,2,4-oxadiazoles under electron impact ionization is well-documented and typically involves the cleavage of the heterocyclic ring. scispace.com A common pathway is the retro-cycloaddition (RCA) fragmentation, which would lead to the formation of distinct charged fragments. For the target molecule, this could involve cleavage into a nitrile and an oxazirine fragment or other rearrangements, providing structural confirmation.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a key technique used to investigate the electronic transitions within a molecule. For 1,2,4-oxadiazole derivatives, absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy anti-bonding orbitals (π*). The 1,2,4-oxadiazole ring, being a heterocyclic aromatic system, possesses π-electrons that are susceptible to such transitions. chim.it

Studies on various substituted oxadiazoles (B1248032) show that they typically exhibit strong absorption bands in the ultraviolet region. The precise wavelength of maximum absorption (λmax) is influenced by the nature and position of the substituents on the oxadiazole ring. For instance, studies on a series of 1,3,4-oxadiazole (B1194373) derivatives reported λmax values in the range of 224–231 nm. researchgate.netnih.gov The electronic transitions are generally attributed to π → π* and n → π* transitions. The presence of auxochromes (e.g., amino groups) or chromophores (e.g., phenyl rings) attached to the core heterocycle can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. nih.gov For this compound, the bromo and isopropyl groups would modulate the electronic properties of the oxadiazole core, and its UV-Vis spectrum is expected to show characteristic absorptions in the UV range, consistent with its heterocyclic structure.

Table 1: Examples of UV-Vis Absorption Maxima for Substituted Oxadiazole Derivatives

| Compound | Solvent | λmax (nm) |

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH₂Cl₂ | 351.0 |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 297.0 |

| Various 2,5-disubstituted-1,3,4-oxadiazoles | Not specified | 224 - 231 |

Note: Data is for structurally related heterocyclic compounds to illustrate typical absorption ranges. Data from references researchgate.netnih.gov.

X-ray Crystallography for Three-Dimensional Structural Confirmation

X-ray crystallography stands as the definitive analytical method for unambiguously determining the three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of a molecule. For novel heterocyclic compounds like this compound, a single-crystal X-ray diffraction study would provide irrefutable proof of its structure.

Numerous 1,2,4-oxadiazole derivatives have been characterized using this method. researchgate.netnih.govrsc.org For example, the crystallographic study of N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine revealed a monoclinic crystal system with a P21/c space group. researchgate.net Such analyses confirm the planarity of the 1,2,4-oxadiazole ring, a characteristic feature of this aromatic heterocycle. chemicalbook.com The data also elucidates how substituent groups are oriented relative to the ring and how the molecules pack within the crystal lattice, often revealing non-covalent interactions like hydrogen bonding or π-π stacking that influence the material's bulk properties. While the specific crystal structure of this compound is not publicly documented, X-ray analysis would be the gold standard for its structural confirmation.

Table 2: Example Crystallographic Data for Substituted Oxadiazole Derivatives

| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |

| N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine | Monoclinic | P21/c | a = 8.9255 Å, b = 17.2482 Å, c = 13.5773 Å, β = 95.171° | researchgate.net |

| A related 1,3,4-oxadiazole derivative | Orthorhombic | Pca2(1) | a = 26.873 Å, b = 6.0827 Å, c = 7.8502 Å, α = 90°, β = 90°, γ = 90° | researchgate.net |

Computational Chemistry and Theoretical Investigations

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the molecular properties of 1,2,4-oxadiazole systems. These theoretical studies complement experimental findings by providing a molecular-level understanding of geometry, electronic structure, and reactivity, which is invaluable for rational drug design and materials science. researchgate.netirjweb.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary computational tool for investigating organic molecules. youtube.com It provides a favorable balance between computational cost and accuracy for predicting a wide range of molecular properties. irjweb.commdpi.com DFT calculations are routinely used to model the structures and electronic characteristics of heterocyclic systems, including 1,2,4-oxadiazoles.

A fundamental application of DFT is geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. youtube.com For 1,2,4-oxadiazole derivatives, these calculations typically employ functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G** or 6-311G(d,p). researchgate.netmdpi.com

The optimization process yields critical data, including bond lengths, bond angles, and dihedral angles. mdpi.com For a molecule like this compound, DFT would confirm the planarity of the five-membered ring and predict the precise bond lengths between C-Br, C-N, N-O, and C-O, as well as the orientation of the isopropyl group. These theoretical values can then be compared with experimental data from X-ray crystallography, if available, to validate the computational model.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. ajchem-a.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. DFT calculations provide both the energies of these orbitals and visualizations of their spatial distribution. researchgate.netijopaar.com For substituted 1,2,4-oxadiazoles, the HOMO and LUMO are typically distributed across the π-conjugated system. The electron-withdrawing bromo group and electron-donating isopropyl group in this compound would be expected to significantly influence the energies and distributions of its frontier orbitals.

Table 3: Calculated Frontier Molecular Orbital Energies for Representative Oxadiazole Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

| A 1,3,4 oxadiazole derivative (7j) | B3LYP/SVP | -0.2300 | -0.0963 | 0.1337 | mdpi.com |

| A 1,3,4 oxadiazole derivative (7b) | B3LYP/SVP | -0.2407 | -0.0969 | 0.1438 | mdpi.com |

Note: Energy values can vary significantly based on the specific molecule, computational method, and basis set used.

From the calculated HOMO and LUMO energies, a suite of global reactivity descriptors can be derived to quantify a molecule's reactivity profile. researchgate.net These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction. The calculations are often based on Koopmans' theorem, which approximates the ionization potential and electron affinity from the HOMO and LUMO energies, respectively. ajchem-a.com

Key global reactivity descriptors include:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The power to attract electrons.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S = 1 / 2η): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω = μ² / 2η, where μ = -χ): A measure of the ability of a species to accept electrons. ajchem-a.com

These quantum chemical descriptors are invaluable for comparing the reactivity of different 1,2,4-oxadiazole derivatives and for understanding the influence of various substituents on the molecule's electrophilic and nucleophilic character. mdpi.com

Table 4: Calculated Global Reactivity Descriptors for a Representative Oxadiazole Derivative

| Parameter | 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (eV) |

| Ionization Potential (I) | 6.5743 |

| Electron Affinity (A) | 2.0928 |

| Chemical Hardness (η) | 2.2407 |

| Chemical Softness (S) | 0.2231 |

| Electronegativity (χ) | 4.3335 |

| Electrophilicity Index (ω) | 4.1894 |

Note: Data calculated from values in reference ajchem-a.com.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive sites. MEP maps are invaluable for understanding molecular interactions, particularly in identifying regions susceptible to electrophilic and nucleophilic attacks. nih.gov

In MEP analysis, different colors represent varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are favorable for electrophilic attack. Conversely, blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green or yellow areas represent neutral or zero potential. nih.govresearchgate.net

For substituted 1,2,4-oxadiazole systems, MEP studies consistently reveal specific patterns of reactivity. The nitrogen atoms within the oxadiazole ring are generally the most electron-rich regions, highlighted in red on MEP maps. This makes them the primary sites for electrophilic interactions and hydrogen bonding. ajchem-a.com For instance, in a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, MEP analysis identified the nitrogen atom of the oxadiazole ring as the key binding site for electrophilic attack. ajchem-a.com The distribution of electrostatic potential across the rest of the molecule is heavily influenced by the nature and position of its substituents. Electron-withdrawing or donating groups attached to the core ring structure can significantly alter the potential, thereby tuning the molecule's reactivity and interaction profile. nih.gov

| Potential Region | Color Code | Interpretation | Typical Location on 1,2,4-Oxadiazole Ring |

|---|---|---|---|

| Most Negative | Red | Electron-rich; Favorable for electrophilic attack | Nitrogen atoms |

| Slightly Negative | Yellow | Moderately electron-rich | Oxygen atom |

| Neutral | Green | Zero potential | Carbon backbone |

| Positive | Blue | Electron-deficient; Favorable for nucleophilic attack | Hydrogen atoms on substituents |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has become a standard and powerful computational method for investigating the electronic excited states of molecules. rsc.orgresearchgate.net It is widely used to calculate properties related to a molecule's interaction with light, such as UV-Vis absorption and emission spectra. rsc.orgresearchgate.net By providing insights into electronic transitions, TD-DFT helps rationalize the photophysical behavior of compounds and is particularly useful for designing new materials for optoelectronic applications. researchgate.netresearchgate.net

TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption maxima (λmax), and oscillator strengths, which relate to the intensity of the absorption. q-chem.com These calculations also provide information about the nature of the electronic transitions, such as identifying them as intramolecular charge transfer (ICT) events. researchgate.net The analysis of the frontier molecular orbitals (HOMO and LUMO) involved in these transitions is crucial for understanding how structural modifications affect the spectroscopic properties. nih.govtandfonline.com

For 1,2,4-oxadiazole derivatives, TD-DFT studies have been employed to understand their photophysical properties. rsc.org For example, studies on various substituted oxadiazoles have used TD-DFT to compute their UV-visible spectra, showing good agreement with experimental data. researchgate.netnih.gov These studies demonstrate how different substituent groups on the oxadiazole ring influence the HOMO-LUMO energy gap and, consequently, the absorption and emission wavelengths. rsc.org

| Calculated Property | Description | Relevance to 1,2,4-Oxadiazoles |

|---|---|---|

| Excitation Energies (eV) | Energies required to promote an electron to a higher energy state. | Correlates with the position of absorption bands (λmax) in UV-Vis spectra. |

| Oscillator Strength (f) | A dimensionless quantity expressing the probability of an electronic transition. | Indicates the intensity of absorption peaks. |

| Frontier Molecular Orbitals (FMOs) | The Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) Molecular Orbitals. | Analysis of FMOs involved in transitions helps characterize them (e.g., π→π, n→π, ICT). researchgate.net |

| Dipole Moments of Excited States | The change in dipole moment upon electronic excitation. | Provides insight into the charge redistribution in the excited state. researchgate.net |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and intermolecular interactions. arxiv.org This technique is particularly valuable for understanding how molecules like 1,2,4-oxadiazole derivatives interact with their environment, such as in solution or at a biological target. mdpi.comnih.gov

In the context of 1,2,4-oxadiazole systems, MD simulations have been used to explore their binding modes with biological macromolecules, such as enzymes or DNA. spbu.rumdpi.com These simulations can reveal the stability of ligand-protein complexes, identify key interacting residues, and characterize the nature of the non-covalent interactions involved, such as hydrogen bonds and π-π stacking. nih.govnih.gov

A significant finding from computational studies on oxadiazole systems is their propensity to engage in π-π stacking interactions. spbu.runih.gov The electron-deficient nature of the oxadiazole ring allows it to interact favorably with other aromatic systems, including other oxadiazole rings or the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov Hirshfeld surface analysis, often combined with MD, helps to quantify these intermolecular contacts. nih.gov A survey of the Cambridge Structural Database (CSD) has confirmed the prevalence of these interactions, with numerous crystal structures showing 1,2,4-oxadiazole cores participating in intermolecular π-π stacking. spbu.runih.gov

| Interaction Type | Description | Significance for 1,2,4-Oxadiazoles |

|---|---|---|

| π-π Stacking | Non-covalent interaction between aromatic rings. | Frequently observed in oxadiazole systems, influencing crystal packing and ligand-receptor binding. spbu.runih.gov |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | The nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in aqueous solution. | Important for the binding of substituted oxadiazoles to the active sites of proteins. nih.gov |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of molecular complexes and condensed phases. dovepress.com |

Quantum Chemical Parameters and Solute-Solvent Interactions

Quantum chemical calculations, primarily using DFT, provide a suite of parameters that describe the electronic structure, stability, and reactivity of molecules. These descriptors are essential for establishing quantitative structure-activity relationships (QSAR) and for understanding how a molecule will behave in different chemical environments, particularly in solution. nih.govnih.gov

Key quantum chemical parameters include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap (ΔE), ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and softness (S). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. ajchem-a.com Chemical hardness (η) also measures the resistance of a molecule to change its electron configuration, with harder molecules being less reactive. researchgate.net

The interaction between a solute, such as a 1,2,4-oxadiazole derivative, and a solvent can be modeled computationally to predict properties like solubility and bioavailability. mdpi.com Parameters like the topological polar surface area (TPSA) and the partition coefficient (LogP) are effective predictors of oral bioavailability and membrane permeability. mdpi.com For instance, studies on 1,2,4-oxadiazole derivatives have shown that properties like the number of rotatable bonds (n-ROTB) and TPSA are crucial for predicting their potential as orally active drugs. mdpi.com These computational models allow for the early-stage screening of drug candidates by predicting their behavior in a biological context.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. ajchem-a.com |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron; relates to electron-donating ability. nih.gov |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added; relates to electron-accepting ability. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to deformation or change in electron distribution. researchgate.net |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the power of an atom or group to attract electrons. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. mdpi.com |

Iv. Reactivity and Chemical Transformations of 1,2,4 Oxadiazoles

Electrophilic Substitution Reactions on the 1,2,4-Oxadiazole (B8745197) Ring

Direct electrophilic substitution on the carbon atoms of the 1,2,4-oxadiazole ring is generally uncommon. The heterocyclic ring is considered electron-deficient, making it resistant to attack by electrophiles. researchgate.net However, the ring system can be activated under specific conditions. For instance, in the presence of strong Brønsted superacids, protonation can occur at the N4 nitrogen atom. beilstein-journals.org This protonation enhances the electrophilicity of the molecule, facilitating reactions not on the ring itself, but on substituents attached to it. An example is the hydroarylation of an acetylenic side chain on a 5-substituted 1,2,4-oxadiazole, which proceeds after the ring is activated by protonation. beilstein-journals.org

Nucleophilic Substitution Reactions and Ring Opening

In contrast to electrophilic substitution, nucleophilic attacks on the 1,2,4-oxadiazole ring are more prevalent, owing to the electrophilic nature of the ring's carbon atoms (C3 and C5). chim.it When a suitable leaving group, such as a halogen, is present at these positions, nucleophilic aromatic substitution (SNAr) can readily occur. For 3-Bromo-5-isopropyl-1,2,4-oxadiazole, the bromine atom at the C3 position serves as an effective leaving group, making this position susceptible to attack by various nucleophiles. Studies on analogous compounds, such as 3-chloro-5-phenyl-1,2,4-oxadiazole, have shown successful SNAr reactions with nucleophiles like methylhydrazine and allylamine (B125299). chim.it

The inherent strain and weak O-N bond in the 1,2,4-oxadiazole ring also make it prone to ring-opening reactions. chim.itresearchgate.net A significant pathway for this is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. chim.itresearchgate.net This process is initiated by a nucleophilic attack on an electrophilic carbon of the ring, leading to the cleavage of the O-N bond and subsequent rearrangement to form a new, often more stable, heterocyclic system. chim.itresearchgate.net For example, the reaction of 3-chloro-1,2,4-oxadiazoles with allylamine can lead to a rearranged isoxazole (B147169) derivative through an ANRORC-like mechanism. chim.it Thermal or photochemical conditions can also induce rearrangements through cleavage of the O-N bond. chim.it

Cross-Coupling Reactions Involving Brominated Oxadiazoles (B1248032)

Brominated 1,2,4-oxadiazoles, such as this compound, are valuable intermediates in synthetic chemistry, serving as versatile substrates for palladium-catalyzed cross-coupling reactions. These reactions provide a powerful means to form new carbon-carbon bonds, enabling the introduction of a wide array of functional groups onto the oxadiazole core.

The carbon-bromine bond at the C3 position of the oxadiazole ring is a prime site for transition-metal-catalyzed transformations. Several key palladium-catalyzed reactions are applicable:

Suzuki Coupling: This reaction involves the coupling of the bromo-oxadiazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. beilstein-journals.org This method is widely used to form bi-aryl or aryl-heteroaryl bonds. For related bromo-heterocycles, Suzuki couplings have been achieved using catalysts like Pd(PPh₃)₄ with a base such as sodium carbonate. beilstein-journals.org

Sonogashira Coupling: This reaction creates a bond between the bromo-oxadiazole and a terminal alkyne. mdpi.comwikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (Et₃N). nih.gov This method is highly effective for synthesizing alkynyl-substituted heterocycles. nih.gov

Heck Reaction: The Heck reaction couples the bromo-oxadiazole with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org This method allows for the vinylation of the oxadiazole ring.

The general catalytic cycle for these reactions involves an initial oxidative addition of the palladium(0) catalyst into the carbon-bromine bond, followed by transmetalation (for Suzuki) or alkyne coordination/deprotonation (for Sonogashira), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

| Reaction Type | Coupling Partner | Typical Catalyst System | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Oxadiazole-Aryl |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Oxadiazole-C≡C-R |

| Heck Reaction | H₂C=CH-R | Pd(OAc)₂, PPh₃, Base | Oxadiazole-CH=CH-R |

The substituents on the 1,2,4-oxadiazole ring can exert significant steric influence on the course and efficiency of chemical reactions. otterbein.edu In the case of this compound, the isopropyl group at the C5 position can sterically hinder the approach of reactants to the adjacent C-N bond and the N4 atom, although its effect on the more distant C3 reaction site is likely to be less pronounced.

However, steric hindrance becomes a critical factor when considering the coupling partner. A bulky boronic acid in a Suzuki reaction or a sterically demanding alkene in a Heck reaction may couple with lower efficiency or require more forcing reaction conditions compared to less hindered partners. organic-chemistry.org Studies on other heterocyclic systems have demonstrated that bulky substituents near a reaction site can shield it, preventing the approach of an electrophile or a catalyst complex and thereby reducing the reaction rate or influencing regioselectivity. nih.gov For instance, the steric properties of substituents have been shown to govern the product ratio in the acylation of purine (B94841) derivatives. nih.gov Similarly, the efficiency of annulation reactions has been shown to be tolerant of steric hindrance on the aryl rings of reactants, but it remains a key parameter to consider during reaction design. acs.orgacs.org

Regioselectivity in Chemical Reactions of Substituted 1,2,4-Oxadiazoles

Regioselectivity, the control over which position in a molecule reacts, is a cornerstone of modern synthetic chemistry. In reactions involving substituted 1,2,4-oxadiazoles, regioselectivity is primarily dictated by the nature and position of the existing substituents. For this compound, the presence of the bromine atom at C3 makes this the definitive site for palladium-catalyzed cross-coupling reactions, as the C-Br bond is the most reactive site for oxidative addition. beilstein-journals.org The C-H bonds on the isopropyl group and the remaining ring positions are far less reactive under these conditions.

In more complex scenarios, such as a di-halogenated oxadiazole, regioselectivity would be governed by the relative reactivity of the carbon-halogen bonds, which typically follows the order C-I > C-Br > C-Cl. wikipedia.org This differential reactivity allows for selective, sequential functionalization. Furthermore, steric and electronic effects of the substituents play a crucial role in directing incoming reagents. nih.gov For example, in the cyclization reactions to form substituted 1,3,4-oxadiazoles, the choice of reagents and the nature of the substituents can determine which regioisomer is formed. nih.govacs.orgacs.org

Derivatization Strategies for Enhancing Biological Activity

The 1,2,4-oxadiazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. nih.gov Derivatization of a lead compound like this compound is a key strategy for exploring the structure-activity relationship (SAR) and optimizing its biological profile.

The palladium-catalyzed cross-coupling reactions discussed previously (Suzuki, Sonogashira, Heck) are premier tools for this purpose. nih.gov They allow for the systematic replacement of the bromine atom with a diverse array of chemical moieties, including:

Aromatic and heteroaromatic rings (via Suzuki coupling)

Alkynyl groups, which can serve as handles for further chemistry or as pharmacophoric elements (via Sonogashira coupling)

Vinyl groups, which can act as linkers or Michael acceptors (via Heck coupling)

This modular approach enables the synthesis of large libraries of analogues from a single, common intermediate. nih.gov By varying the substituents at the C3 position while keeping the 5-isopropyl group constant, chemists can fine-tune properties such as potency, selectivity, metabolic stability, and solubility. nih.govnih.gov For instance, studies on other heterocyclic scaffolds have shown that the introduction of specific electron-withdrawing or halogen-containing groups can enhance anti-tubercular activity, while substitutions at other positions can improve metabolic stability. nih.gov

V. Advanced Applications and Future Research Directions

Medicinal Chemistry and Drug Discovery Focus

The five-membered 1,2,4-oxadiazole (B8745197) ring is a privileged heterocyclic structure in drug discovery. nih.govnih.gov Its significance stems from its unique bioisosteric properties and a remarkably broad spectrum of biological activities, making it an ideal framework for the development of novel therapeutic agents. nih.govresearchgate.net The scientific interest in the biological applications of 1,2,4-oxadiazoles has grown substantially, as they are key components in numerous experimental, investigational, and marketed drugs. mdpi.com This heterocycle is recognized for its chemical and thermal stability compared to other isomers, which is a valuable attribute in drug design. nih.govnih.gov The versatility of the 1,2,4-oxadiazole motif allows it to be used not only as a pharmacophore that interacts with biological targets but also as a planar aromatic linker to orient substituents in a desired three-dimensional space. researchgate.net

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For the 1,2,4-oxadiazole class, SAR studies have provided detailed insights into how structural modifications influence biological activity.

For instance, in the development of class IIa histone deacetylase (HDAC) inhibitors based on a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) (TFMO) core, SAR studies revealed that both the trifluoromethyl group and the specific arrangement of atoms in the 1,2,4-oxadiazole ring are essential for potent activity. acs.org Replacing the trifluoromethyl (CF₃) group with a difluoromethyl (CHF₂) group resulted in a 300-fold decrease in HDAC4 potency, while substitution with a methyl group or a hydrogen atom led to a complete loss of activity. acs.org Furthermore, the regioisomeric 1,3,4-oxadiazole (B1194373) showed a 10,000-fold loss in potency, demonstrating the critical importance of the 1,2,4-isomer's structure for this specific target. acs.org

In another study on HDAC inhibitors, detailed SAR analysis highlighted the significance of the linker connecting a hydroxamic acid moiety to a pyrimidine (B1678525) heterocycle through the 1,2,4-oxadiazole ring. nih.gov The nature and length of this linker were found to be critical for potent inhibitory activity against HDAC-1, -2, and -3. nih.gov Similarly, optimization of 1,2,4-oxadiazole-based Sirt2 inhibitors involved extensive SAR studies to enhance potency and selectivity. nih.gov

| Compound Series | Target | Key SAR Findings | Reference |

|---|---|---|---|

| 5-(Trifluoromethyl)-1,2,4-oxadiazoles | Class IIa HDACs (HDAC4) | The CF₃ group is required for cellular potency. The 1,2,4-oxadiazole regioisomer is crucial for biochemical and cellular activity; replacement with a methyl group, hydrogen, or the 1,3,4-oxadiazole isomer leads to significant or complete loss of activity. | acs.org |

| 1,2,4-Oxadiazole hydroxamates | HDAC-1, -2, -3 | The linker between the hydroxamic acid and a pyrimidine heterocycle is critical for inhibitory activity. | nih.gov |

| 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole derivatives | Sirt2 | Systematic modification of the scaffold was performed to establish SAR for optimizing Sirt2 inhibition. | nih.gov |

One of the most valuable applications of the 1,2,4-oxadiazole ring in medicinal chemistry is its use as a bioisostere for ester and amide functionalities. mdpi.comresearchgate.netfrontiersin.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a molecule. The 1,2,4-oxadiazole ring is an effective mimic of the ester and amide groups because it maintains the key electronic and steric features required for biological interactions while being resistant to hydrolysis by metabolic enzymes like esterases. mdpi.comresearchgate.net

This strategy has been successfully employed in various drug design programs. For example, replacing a metabolically labile ester group with a stable 1,2,4-oxadiazole ring can improve a drug candidate's pharmacokinetic profile without sacrificing its biological activity. researchgate.net The 1,2,4-oxadiazole is considered a highly effective alternative when instability issues like hydrolysis are identified. frontiersin.org

A study focused on developing neuroprotective monoamine oxidase B (MAO B) inhibitors demonstrated the power of this approach. nih.gov The bioisosteric replacement of an amide group with a 1,2,4-oxadiazole ring in a series of 1H-indazole derivatives led to the discovery of a highly potent and selective hMAO B inhibitor, with an IC₅₀ value of 52 nM. nih.gov Interestingly, the stability of these oxadiazole derivatives was also compared to their amide analogues, highlighting the practical benefits of this replacement strategy. nih.gov

Furthermore, the differences between oxadiazole isomers themselves can be exploited. The bioisosteric replacement of a 1,2,4-oxadiazole ring with its 1,3,4-oxadiazole isomer has been shown to increase polarity and reduce metabolic degradation, although it can also impact target affinity. rsc.org This underscores that while oxadiazole isomers are often grouped together, they possess distinct properties that can be strategically utilized in drug design. rsc.org

| Original Functional Group | Bioisostere | Rationale / Advantage | Example Application | Reference |

|---|---|---|---|---|

| Ester / Amide | 1,2,4-Oxadiazole | Resistant to hydrolysis by esterases, improving metabolic stability. Mimics electronic and steric properties. | General drug design to improve ADMET profiles. | mdpi.comresearchgate.netfrontiersin.org |

| Amide | 1,2,4-Oxadiazole | Led to the discovery of a potent and selective hMAO B inhibitor (IC₅₀ = 52 nM). | 1H-indazole-bearing neuroprotective agents. | nih.gov |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Leads to higher polarity and reduced metabolic degradation. | Modification of high-affinity CB₂ ligands. | rsc.org |

Understanding how a drug molecule exerts its effect at a molecular level is fundamental to drug discovery. For compounds containing the 1,2,4-oxadiazole moiety, research has focused on elucidating their mechanisms of action, primarily through studies of enzyme inhibition and direct interactions with biological targets.

The 1,2,4-oxadiazole scaffold has been incorporated into inhibitors targeting a wide range of enzymes critical to disease pathology.

Kinase Inhibition : Several studies have identified 1,2,4-oxadiazole derivatives as potent kinase inhibitors. Analogs of the marine natural product topsentin, where the central imidazole (B134444) ring was replaced by a 1,2,4-oxadiazole, were found to inhibit Glycogen Synthase Kinase 3β (GSK3β), a key target in pancreatic cancer. nih.gov Other research has led to the discovery of 1,2,4-oxadiazole derivatives as potential inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a well-known target in oncology. nih.gov

HDAC Inhibition : The 1,2,4-oxadiazole ring is a key feature in a number of potent and selective Histone Deacetylase (HDAC) inhibitors. nih.govnih.gov A series of 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based compounds were developed as highly selective inhibitors of class IIa HDACs. acs.orgnih.gov The most active of these showed nanomolar inhibition of HDAC4 and high selectivity over other HDAC classes. nih.gov Mechanistic studies have even shown that for some HDAC6 inhibitors, the 1,2,4-oxadiazole ring can be hydrolyzed within the enzyme's active site, transforming it into an acylhydrazide. nih.gov

Telomerase and Thymidylate Synthase Inhibition : While the broader oxadiazole family has been investigated for the inhibition of other key cancer enzymes, the specific isomers are important. For example, numerous studies report on potent 1,3,4-oxadiazole derivatives as inhibitors of thymidylate synthase (TS) and telomerase. nih.govnih.govnih.govrsc.org This highlights a promising area of research for the oxadiazole class, though specific examples focusing on 1,2,4-oxadiazoles for these two particular enzymes are less common in the current literature.

| Enzyme Target | Oxadiazole Series | Reported Activity / Finding | Reference |

|---|---|---|---|

| GSK3β Kinase | 1,2,4-Oxadiazole Topsentin Analogs | IC₅₀ values in the micromolar range against the enzyme. | nih.gov |

| EGFR-TK | 1,2,4-Oxadiazole derivatives | Compounds showed good binding to EGFR in silico and promising antiproliferative effects. | nih.gov |

| HDAC4, 5, 7 (Class IIa) | 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO) amides | Potent nanomolar inhibition (e.g., IC₅₀ HDAC4: 12 nM) and high selectivity. | nih.gov |

| HDAC6 | 1,3,4-Oxadiazole derivatives | The oxadiazole ring can be hydrolyzed by the enzyme, acting as a substrate-like inhibitor. | nih.gov |

| HDAC-1, -2, -3 | 1,2,4-Oxadiazole hydroxamates | Potent inhibition with IC₅₀ values of 1.8, 3.6, and 3.0 nM, respectively. | nih.gov |

| Thymidylate Synthase (TS) | Thiazolidinedione-1,3,4-oxadiazole hybrids | Potent TS inhibition with IC₅₀ values as low as 1.67 µM. | nih.govtandfonline.com |

Beyond enzyme inhibition, 1,2,4-oxadiazole derivatives interact with various other biological targets. Molecular docking studies have helped visualize these interactions, showing, for example, how 1,2,4-oxadiazole derivatives can effectively bind to key amino acid residues within the active site of EGFR kinase. nih.gov

In the case of HDAC inhibitors, the oxadiazole ring can act as a zinc-binding group (ZBG), coordinating with the zinc ion in the enzyme's catalytic domain, which is a critical interaction for inhibition. nih.gov The use of oxadiazoles (B1248032) as alternative ZBGs to traditional hydroxamates has been shown to confer higher isoenzyme selectivity. nih.gov

Furthermore, broader profiling of potent 1,2,4-oxadiazole compounds has revealed interactions with other important biological molecules. A selective class IIa HDAC inhibitor containing the 5-(trifluoromethyl)-1,2,4-oxadiazole moiety was also found to interact with muscarinic M1-M5 receptors, sigma-1 (σ1) receptors, L-type calcium channels, and sodium channels at higher concentrations, providing insight into its broader pharmacological profile. acs.org

A modern strategy in drug discovery is the design of hybrid molecules that combine two or more pharmacophores into a single chemical entity. This approach aims to create agents that can modulate multiple biological targets simultaneously, which can be particularly effective for complex diseases like cancer.

The 1,2,4-oxadiazole ring is an attractive component for such hybrid molecules. A notable example is the development of a novel series of 1,2,4-oxadiazole/quinazoline-4-one hybrids designed as multi-targeted antiproliferative agents. frontiersin.org These compounds were shown to act as dual inhibitors of both EGFR and BRAFV600E, two important kinases in cancer signaling pathways. frontiersin.org

Another successful application of this strategy involved a hybridization approach that linked a 1H-indazole moiety to a 1,2,4-oxadiazole ring. nih.gov This design yielded potent and selective inhibitors of MAO B with neuroprotective properties. nih.gov While other studies have reported on hybrid molecules containing the 1,3,4-oxadiazole isomer linked to moieties like thiazolidinedione or 1,2,3-triazole for thymidylate synthase inhibition, the principle remains a powerful strategy for the entire oxadiazole class. nih.govnih.gov The development of such multi-targeted agents represents a promising future direction for medicinal chemistry research involving the 1,2,4-oxadiazole scaffold.

Addressing Drug Resistance and Toxicity

The 1,2,4-oxadiazole nucleus is a key feature in many experimental and approved drugs. researchgate.netnih.gov A significant advantage of this heterocycle is its role as a bio-isostere for ester and amide groups, which can enhance the metabolic stability of a potential drug candidate. lifechemicals.comnih.gov This is crucial in overcoming metabolic liabilities that can lead to poor pharmacokinetic profiles.

Research into 1,2,4-oxadiazole derivatives has shown promise in combating drug resistance. For instance, certain derivatives have demonstrated activity against Gram-positive bacteria. nih.gov In the field of oncology, derivatives have been investigated as inhibitors of enzymes involved in cancer progression. For example, oxadiazole-isopropylamides have been identified as potent, non-covalent inhibitors of the chymotrypsin-like (CT-L) activity of the proteasome, a target for cancer therapy. nih.gov The development of non-covalent inhibitors is a strategy to reduce toxicity and improve safety profiles. Furthermore, the safety of related oxadiazole compounds has been evaluated, with some showing minimal toxicity to human cell lines, suggesting a favorable therapeutic window for certain applications. nih.gov

Agrochemical Research and Development

The 1,2,4-oxadiazole scaffold is one of the most extensively explored heterocycles in the discovery and development of new pesticides. chem960.com Nitrogen- and oxygen-containing heterocycles are integral to many commercial pesticides, and the 1,2,4-oxadiazole ring continues to be a promising template for creating novel active ingredients. chem960.comresearchgate.net

The diverse biological activities of 1,2,4-oxadiazole derivatives have been widely reported, encompassing herbicidal, insecticidal, and fungicidal effects. researchgate.netmdpi.com

Fungicidal Activity: Numerous studies have highlighted the potent antifungal properties of 1,2,4-oxadiazole derivatives against a range of plant pathogens. mdpi.commdpi.comnih.gov Some compounds have shown efficacy comparable or superior to commercial fungicides like thifluzamide (B1681302) and fluopyram (B1672901) against pathogens such as Sclerotinia sclerotiorum. mdpi.comnih.gov In one study, a derivative demonstrated excellent curative (62.3%) and protective (71.0%) effects against S. sclerotiorum on cole leaves at a concentration of 100 μg/mL. mdpi.com The mechanism for some of these derivatives is believed to be the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. mdpi.commdpi.comnih.gov

Insecticidal Activity: Derivatives of 1,2,4-oxadiazole have shown significant insecticidal activity against pests like Nilaparvata lugens (brown planthopper) and Aphis craccivora (cowpea aphid). researchgate.net Notably, certain 3-pyridyl-substituted derivatives were effective against imidacloprid-resistant strains, indicating a potential tool for managing insecticide resistance. researchgate.net

Nematicidal Activity: Beyond fungi and insects, research has demonstrated that 1,2,4-oxadiazole derivatives can possess potent nematicidal activity. One study found that a specific derivative exhibited a 93.2% corrected mortality rate against the root-knot nematode Meloidogyne incognita at a concentration of 200 μg/mL, outperforming the commercial nematicide tioxazafen (B1208442). mdpi.comnih.gov

Herbicidal Activity: The 1,2,4-oxadiazole structure is also found in herbicides. google.com Studies on related oxadiazole N-oxides have shown that their herbicidal activity is linked to physicochemical properties like lipophilicity and reduction potential. nih.govmdpi.com

| Compound Type | Target Pest/Pathogen | Observed Activity | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole Derivative (F15) | Sclerotinia sclerotiorum (fungus) | EC50 value of 2.9 μg/mL | mdpi.comnih.gov |

| 1,2,4-Oxadiazole Derivative (F11) | Meloidogyne incognita (nematode) | 93.2% mortality at 200 μg/mL | mdpi.comnih.gov |

| 3-pyridyl-substituted 1,2,4-oxadiazole | Nilaparvata lugens (insect) | Good activity, including against imidacloprid-resistant strains | researchgate.net |

| 1,2,4-Oxadiazole Derivative (4f) | Exserohilum turcicum (fungus) | EC50 value of 29.14 μg/mL, better than carbendazim | mdpi.com |

Understanding the environmental fate of agrochemicals is critical. Studies on oxadiazole-based compounds provide insights into their stability and degradation. The degradation of one 1,2,4-oxadiazole derivative was found to be highly pH-dependent, exhibiting maximum stability in the pH range of 3-5. nih.gov At higher or lower pH, the ring opens, leading to degradation. nih.gov The compound was noted to be stable in the absence of a proton donor like water. nih.gov

For the related herbicide oxadiazon (B1677825), studies show that it tends to remain near the soil surface and can be transported to surface water via runoff. epa.gov Its potential for leaching into groundwater is generally low. epa.gov The degradation of oxadiazon in soil can be facilitated by microorganisms. A Pseudomonas fluorescens strain isolated from contaminated soil was capable of degrading oxadiazon. nih.gov The rate of degradation can be influenced by soil conditions; for instance, the addition of organic amendments to soil has been shown to increase the dissipation rate of oxadiazon. researchgate.net

Novel Materials Development and Optoelectronic Applications

The 1,2,4-oxadiazole ring has been incorporated into novel materials due to its electronic properties and stability. lifechemicals.com

While the related 1,3,4-oxadiazoles are well-known for their use as electron-transporting materials in OLEDs, the application of 1,2,4-oxadiazoles in this area is less common. rsc.org This is partly because 1,2,4-oxadiazoles typically exhibit fluorescence with low quantum yields. However, research has shown that by designing molecules with both electron-donating and electron-withdrawing groups (a "push-pull" system), it is possible to create 1,2,4-oxadiazole derivatives that show significant blue emission, a key color for display and lighting applications. There is currently limited specific information on the use of 3-Bromo-5-isopropyl-1,2,4-oxadiazole or its close derivatives in photovoltaic cells.

The rigid structure of the 1,2,4-oxadiazole ring makes it a suitable component for the synthesis of liquid crystals. lifechemicals.com By attaching appropriate side chains, scientists have successfully created liquid crystalline materials based on this heterocycle.

The electronic properties of the 1,2,4-oxadiazole ring are a key factor in its utility. The ring itself is considered to have electron-withdrawing characteristics. researchgate.netresearchgate.net It has a relatively low level of aromaticity compared to other heterocycles, and the O-N bond is susceptible to reduction. researchgate.netmdpi.com The carbon atoms at the C3 and C5 positions are electrophilic, making them reactive sites for further chemical modification. These electronic features are fundamental to its function in both bioactive molecules and advanced materials.